molecular formula C20H19N3O3S B2390711 2-benzamido-N-(4-methoxyphenethyl)thiazole-4-carboxamide CAS No. 941881-95-4

2-benzamido-N-(4-methoxyphenethyl)thiazole-4-carboxamide

Cat. No. B2390711
M. Wt: 381.45
InChI Key: XSFXSUXDQUUYMF-UHFFFAOYSA-N
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Description

“2-benzamido-N-(4-methoxyphenethyl)thiazole-4-carboxamide”, also known as compound 1, is a thiazole derivative with potential applications in various fields of research and industry. It’s a part of a novel series of methoxyphenyl thiazole carboxamide derivatives .


Synthesis Analysis

The synthesis of this compound involves the design of a novel series of methoxyphenyl thiazole carboxamide derivatives . The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis .


Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactivity of the compound was evaluated using the density functional theory (DFT) analysis . This was determined by calculating the frontier orbital energy of both HOMO and LUMO orbitals, as well as the HOMO–LUMO energy gap .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

The compound shows promise in the field of medicinal chemistry, particularly as a COX inhibitor . Future research could focus on further exploring its potential applications, optimizing its synthesis, and conducting more in-depth studies on its mechanism of action and safety profile.

properties

IUPAC Name

2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-26-16-9-7-14(8-10-16)11-12-21-19(25)17-13-27-20(22-17)23-18(24)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFXSUXDQUUYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzamido-N-(4-methoxyphenethyl)thiazole-4-carboxamide

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